![molecular formula C12H13N3O2S B2641453 6-ethoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034227-05-7](/img/structure/B2641453.png)
6-ethoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Scientific Research Applications
Synthesis Methods
Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are types of bicyclic [6 + 6] systems, are synthesized using various methods . The reactivities of the substituents linked to the ring carbon and nitrogen atoms are also studied .
Biological Applications
These compounds have been applied on a large scale in the medical and pharmaceutical fields . They are studied for their biological characteristics .
Anti-Inflammatory Activities
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Structure-Activity Relationships (SARs)
The structure–activity relationships (SARs) of pyrimidine derivatives have been studied in detail . Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Tumor Cell Growth Inhibition
Novel heterocyclic compounds synthesized from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been assessed for their tumor cell growth inhibition activities .
Medical and Pharmaceutical Applications
The compounds have been applied on a large scale in the medical and pharmaceutical fields . They are studied for their biological characteristics .
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a wide range of physiological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic properties .
Pharmacokinetics
Thiophene derivatives are generally known for their versatile synthetic applicability and biological activity .
Result of Action
Thiophene derivatives are known to have a wide range of therapeutic properties, indicating that they can have diverse molecular and cellular effects .
Action Environment
It’s known that the efficacy of thiophene derivatives can be influenced by various factors, including the specific conditions under which they are used .
Future Directions
properties
IUPAC Name |
6-ethoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-11-6-10(14-8-15-11)12(16)13-7-9-4-3-5-18-9/h3-6,8H,2,7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLYFZJIAXEJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide |
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